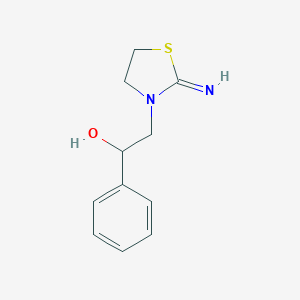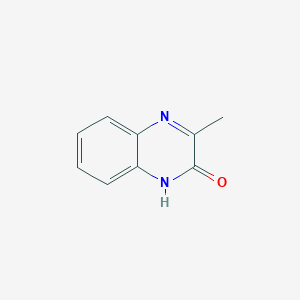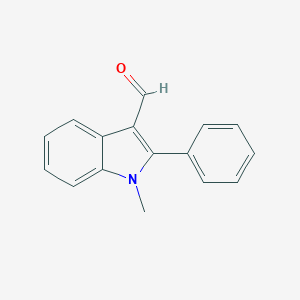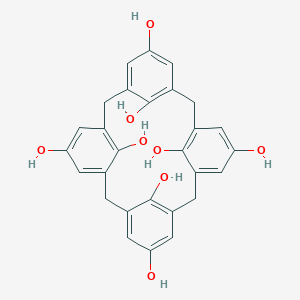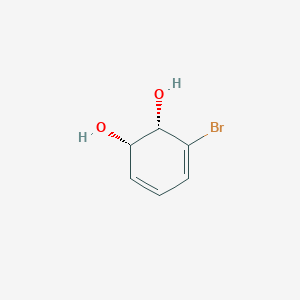
(1S-顺式)-3-溴-3,5-环己二烯-1,2-二醇
描述
(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromine atom and two hydroxyl groups attached to a cyclohexadiene ring, making it a versatile intermediate in organic synthesis and a subject of study in stereochemistry.
科学研究应用
(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in stereochemical studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
作用机制
Target of Action
It is structurally similar to the compound sertraline , which is a selective serotonin reuptake inhibitor (SSRI) . Therefore, it’s possible that this compound may also interact with the serotonin system in the brain.
Mode of Action
If we consider its structural similarity to sertraline, it might work by selectively inhibiting the reuptake of serotonin (5-ht) at the presynaptic neuronal membrane, thereby increasing serotonergic activity .
Biochemical Pathways
Based on its structural similarity to sertraline, it might affect the serotonin system and potentially the norepinephrine neurons of the locus coeruleus . This could lead to desensitization of the postsynaptic and presynaptic receptors .
Pharmacokinetics
If we consider its structural similarity to sertraline, it might have a linear pharmacokinetic profile and a half-life of about 26 hours . It might also mildly inhibit the CYP2D6 isoform of the cytochrome P450 system but have little effect on CYP1A2, CYP3A3/4, CYP2C9, or CYP2C19 .
Result of Action
Based on its structural similarity to sertraline, it might lead to increased serotonergic activity in the brain, which could have antidepressant and anti-anxiety effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol. For instance, exposure to this compound might increase the potential of Parkinson’s-like symptoms via the ferroptosis pathway . This effect is more pronounced in certain genetic backgrounds, providing a prospective enantioselective toxic effect of environmental neurotoxins on Parkinson’s disease risk .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol typically involves the bromination of cyclohexadiene derivatives followed by dihydroxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure the selective formation of the desired isomer. The reaction is often carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and scalability of the synthesis. For example, employing a palladium-catalyzed bromination followed by asymmetric dihydroxylation can yield high-purity (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol suitable for various applications.
化学反应分析
Types of Reactions
(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a diol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of 3-bromo-3,5-cyclohexadiene-1,2-dione.
Reduction: Formation of 3,5-cyclohexadiene-1,2-diol.
Substitution: Formation of 3-azido-3,5-cyclohexadiene-1,2-diol or 3-thio-3,5-cyclohexadiene-1,2-diol.
相似化合物的比较
Similar Compounds
(1R-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol: An enantiomer with similar chemical properties but different biological activity.
3-Bromo-3,5-cyclohexadiene-1,2-diol: A non-chiral version with different stereochemical properties.
3,5-Cyclohexadiene-1,2-diol: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness
(1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol is unique due to its specific stereochemistry, which can significantly influence its chemical behavior and biological interactions
属性
IUPAC Name |
(1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPGXZKAVBGFGF-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C(=C1)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]([C@@H](C(=C1)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474061 | |
| Record name | (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130792-45-9 | |
| Record name | (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol used in this specific research study on benzoate ester dihydroxylation?
A: The researchers used (1S-cis)-3-Bromo-3,5-cyclohexadiene-1,2-diol as a reference compound to determine the absolute stereochemistry of their enzymatic dihydroxylation products. [] They chose this compound because its absolute configuration is already well-established. By comparing the spectral data of their synthesized diols with this known standard, they could confidently assign the stereochemistry of their products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


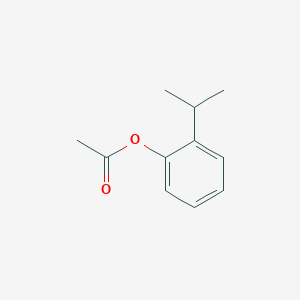
![spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B154284.png)
![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)
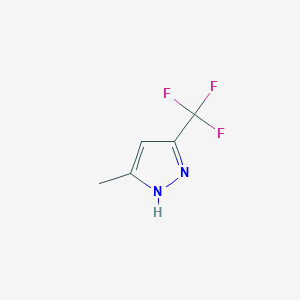

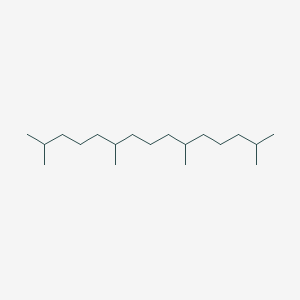
![(3R,3aR,5aR,5bS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene](/img/structure/B154292.png)
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)

